5-chloro-1H-pyrazole hydrochloride
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Overview
Description
5-chloro-1H-pyrazole hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrazole hydrochloride typically involves the chlorination of 1H-pyrazole. One common method is the reaction of 1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products such as 5-aminopyrazole or 5-thiopyrazole derivatives are formed.
Oxidation and Reduction:
Scientific Research Applications
5-chloro-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chlorine atom at the 5-position and the pyrazole ring’s nitrogen atoms play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound without the chlorine substitution.
3,5-dichloro-1H-pyrazole: A derivative with two chlorine atoms at the 3- and 5-positions.
5-bromo-1H-pyrazole: A similar compound with a bromine atom instead of chlorine at the 5-position.
Uniqueness
The hydrochloride salt form improves its solubility and stability, making it more suitable for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQMXHFPXZEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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